molecular formula C13H22N2S B13000053 5-(tert-Butylthio)-N-isopropyl-3-methylpyridin-2-amine

5-(tert-Butylthio)-N-isopropyl-3-methylpyridin-2-amine

Cat. No.: B13000053
M. Wt: 238.39 g/mol
InChI Key: FXYBNVKNSNKUDF-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-N-isopropyl-3-methylpyridin-2-amine is an organic compound characterized by the presence of a tert-butylthio group, an isopropyl group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-N-isopropyl-3-methylpyridin-2-amine typically involves the introduction of the tert-butylthio group to a pyridine derivative. One common method is the reaction of a pyridine precursor with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-N-isopropyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(tert-Butylthio)-N-isopropyl-3-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-N-isopropyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butylthio)-2-methylpyridine
  • N-isopropyl-3-methylpyridin-2-amine
  • 5-(tert-Butylthio)-N-methylpyridin-2-amine

Uniqueness

5-(tert-Butylthio)-N-isopropyl-3-methylpyridin-2-amine is unique due to the combination of its tert-butylthio, isopropyl, and methyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

5-tert-butylsulfanyl-3-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C13H22N2S/c1-9(2)15-12-10(3)7-11(8-14-12)16-13(4,5)6/h7-9H,1-6H3,(H,14,15)

InChI Key

FXYBNVKNSNKUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)C)SC(C)(C)C

Origin of Product

United States

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